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Compound of Interest

Compound Name: Archaeosine

Cat. No.: B114985 Get Quote

For researchers, scientists, and drug development professionals, a comprehensive

understanding of the unique chemical and biological properties of modified nucleosides is

paramount. Archaeosine (G+), a hypermodified guanosine analog found exclusively in the

transfer RNA (tRNA) of Archaea, presents a compelling case study. Its defining feature—a

formal positive charge at physiological pH—plays a crucial role in the structural integrity and

function of tRNA, particularly in extremophilic organisms. This guide delves into the core

principles governing the positive charge of Archaeosine, providing quantitative data, detailed

experimental methodologies, and visual representations of the underlying biochemical

pathways.

The Chemical Basis of Archaeosine's Positive
Charge
Archaeosine is chemically known as 7-formamidino-7-deazaguanosine. The key to its positive

charge lies in the formamidinium group attached to the 7-position of the 7-deazaguanine core.

Unlike the neutral guanine it replaces, the formamidinium moiety possesses a delocalized

positive charge across its two nitrogen atoms. This charge is a consequence of the protonation

of the formamidine group under physiological conditions.

Physicochemical Properties of Archaeosine
The persistent positive charge of Archaeosine is a direct result of the basicity of its

formamidine group. The pKa of the formamidinium cation has been reported to be
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approximately 11.5. This high pKa value ensures that the formamidine group remains

protonated and thus positively charged over a wide pH range, including the neutral pH found in

biological systems.

Property Value Reference

Chemical Formula C12H16N6O5

Molar Mass 324.297 g·mol⁻¹

Semi-systematic Name
7-formamidino-7-

deazaguanosine

pKa (formamidinium cation) ~11.5

The Biological Significance of a Positively Charged
Nucleoside
Located at position 15 in the D-loop of most archaeal tRNAs, Archaeosine's positive charge is

strategically positioned to contribute to the tertiary structure and stability of the tRNA molecule.

It is hypothesized that the positive charge of Archaeosine engages in electrostatic interactions

with the negatively charged phosphate backbone of the tRNA, thereby stabilizing the D-loop

and T-loop interaction, which is critical for maintaining the canonical L-shaped structure of

tRNA. This structural stabilization is particularly vital for archaea thriving in extreme

environments, such as high temperatures.

Biosynthesis of Archaeosine: A Multi-Enzymatic
Pathway
The formation of Archaeosine is a post-transcriptional modification that occurs in a stepwise

manner, involving a series of enzymatic reactions. The pathway begins with the precursor 7-

cyano-7-deazaguanine (preQ₀), which is synthesized from GTP.
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GTP preQ₀ (7-cyano-7-deazaguanine)QueC, QueD, QueE

tRNA with preQ₀ at position 15
tRNA with Guanine at position 15 ArcTGT (tRNA-guanine transglycosylase)

tRNA with Archaeosine (G⁺) at position 15ArcS (Archaeosine Synthase)

Click to download full resolution via product page

Archaeosine Biosynthesis Pathway.

Experimental Protocols for the Study of
Archaeosine
A variety of experimental techniques are employed to study the synthesis, structure, and

function of Archaeosine. Below are detailed protocols for key experiments.

This assay measures the exchange of guanine for a labeled precursor in a tRNA substrate.

Materials:

Purified recombinant ArcTGT enzyme

In vitro transcribed tRNA substrate (e.g., tRNAAsp) containing a guanine at position 15

[³H]-labeled preQ₀ or guanine

Reaction buffer: 50 mM HEPES pH 7.5, 20 mM MgCl₂, 5 mM DTT

Quenching solution: 10% Trichloroacetic acid (TCA)

Glass fiber filters

Scintillation cocktail and counter

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b114985?utm_src=pdf-body-img
https://www.benchchem.com/product/b114985?utm_src=pdf-body
https://www.benchchem.com/product/b114985?utm_src=pdf-body
https://www.benchchem.com/product/b114985?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a reaction mixture containing 5 µM tRNA substrate and 10 µM [³H]-preQ₀ in reaction

buffer.

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 65°C for

thermophilic enzymes) for 5 minutes.

Initiate the reaction by adding 1 µM of purified ArcTGT.

At various time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw aliquots of the reaction and

quench by adding them to ice-cold 10% TCA.

Incubate the quenched reactions on ice for 30 minutes to precipitate the tRNA.

Filter the precipitated tRNA onto glass fiber filters and wash with cold 5% TCA, followed by

ethanol.

Dry the filters, add scintillation cocktail, and measure the incorporated radioactivity using a

scintillation counter.

Calculate the amount of [³H]-preQ₀ incorporated into the tRNA over time to determine the

enzyme activity.

This protocol details the digestion of tRNA and subsequent analysis of the resulting

nucleosides.

Materials:

Purified total tRNA from archaeal cells

Nuclease P1

Bacterial alkaline phosphatase

Buffer: 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂

HPLC system with a C18 reverse-phase column

Mass spectrometer (e.g., ESI-Q-TOF)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Digest 1-5 µg of purified total tRNA with 1 unit of Nuclease P1 in the appropriate buffer at

37°C for 2 hours.

Add 1 unit of bacterial alkaline phosphatase and continue the incubation at 37°C for another

1 hour to dephosphorylate the nucleosides.

Terminate the reaction by heating at 95°C for 5 minutes.

Centrifuge the sample to pellet any denatured protein and collect the supernatant containing

the digested nucleosides.

Analyze the nucleoside mixture by reverse-phase HPLC. A typical gradient would be from

100% buffer A (e.g., 5 mM ammonium acetate, pH 5.3) to a certain percentage of buffer B

(e.g., acetonitrile/water) over a set period.

Monitor the elution of nucleosides by UV absorbance at 260 nm.

Couple the HPLC output to a mass spectrometer to confirm the identity of the peaks based

on their mass-to-charge ratio. The expected m/z for protonated Archaeosine ([M+H]⁺) is

325.1257.

NMR spectroscopy is a powerful tool for the structural elucidation of modified nucleosides.

Sample Preparation:

A purified and concentrated sample of Archaeosine or an Archaeosine-containing RNA

fragment is required.

The sample should be dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).

An internal standard (e.g., DSS or TSP) is typically added for chemical shift referencing.

Data Acquisition:

A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better

resolution.
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Standard 1D ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts of the

protons and carbons in the molecule.

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear

Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are

essential to establish the connectivity between atoms and confirm the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the

through-space proximity of protons, aiding in the determination of the three-dimensional

conformation.

Logical Workflow for Archaeosine Analysis
The following diagram illustrates a typical workflow for the identification and characterization of

Archaeosine in a biological sample.
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Workflow for Archaeosine Identification.

This technical guide provides a foundational understanding of the positively charged

Archaeosine nucleoside, from its chemical origins to its biological significance and the

experimental methodologies used for its study. For professionals in drug development, the

unique structural and functional aspects of Archaeosine and its biosynthetic pathway may

present novel targets for antimicrobial agents specifically targeting archaeal systems. Further
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research into the precise biophysical contributions of Archaeosine to tRNA stability and its role

in translation will undoubtedly continue to be a fruitful area of investigation.

To cite this document: BenchChem. [An In-depth Technical Guide to the Positive Charge of
the Archaeosine Nucleoside]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b114985#understanding-the-positive-charge-of-the-
archaeosine-nucleoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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